An In-depth Technical Guide to 2-(4-Methylvaleryl)oxazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(4-Methylvaleryl)oxazole: Properties, Synthesis, and Potential Applications
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties of a specific, lesser-studied derivative, 2-(4-Methylvaleryl)oxazole. Due to the limited direct experimental data for this compound, this guide leverages established principles of oxazole chemistry to predict its physicochemical properties, spectroscopic signature, and potential synthetic routes. Furthermore, we explore its potential applications in drug discovery and development, providing a foundational resource for researchers and scientists in the field.
Introduction: The Significance of the Oxazole Scaffold
Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.[3] Their unique structural and electronic properties enable diverse interactions with biological targets, making them a focal point in the design of novel therapeutics.[1] The oxazole nucleus is a key component in numerous natural products with potent biological activities, including anticancer and antimicrobial effects.[1] Moreover, several FDA-approved drugs incorporate the oxazole motif, highlighting its clinical significance.[4] The versatility of the oxazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[5] This guide focuses on 2-(4-Methylvaleryl)oxazole, a derivative with potential for novel biological activity.
Predicted Physicochemical Properties of 2-(4-Methylvaleryl)oxazole
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and drug development. In the absence of direct experimental data, the following properties for 2-(4-Methylvaleryl)oxazole are predicted based on its chemical structure.
Chemical Structure:
Caption: Chemical structure of 2-(4-Methylvaleryl)oxazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C9H13NO2 | Calculated from structure |
| Molecular Weight | 167.21 g/mol | Calculated from formula |
| pKa (of conjugate acid) | ~0.8 | Based on the pKa of the parent oxazole, with minor influence from the alkyl side chain.[2] |
| logP | ~2.0 - 2.5 | Estimated based on the lipophilicity of the oxazole ring and the 4-methylvaleryl side chain. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The presence of the polar oxazole ring and carbonyl group may confer slight aqueous solubility, but the hydrocarbon side chain will dominate. |
| Reactivity | The oxazole ring is generally stable but can undergo electrophilic substitution at the C5 position. The ketone carbonyl group is susceptible to nucleophilic attack. The C2 proton can be deprotonated with a strong base.[2] | Based on general oxazole reactivity.[2] |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following tables outline the predicted key features of the NMR, IR, and Mass Spectrometry data for 2-(4-Methylvaleryl)oxazole.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 | s | 1H | H5 of oxazole | Protons on the oxazole ring typically appear in the aromatic region.[6] |
| ~7.2 | s | 1H | H4 of oxazole | Protons on the oxazole ring typically appear in the aromatic region.[6] |
| ~3.0 | t | 2H | -CO-CH₂ -CH₂- | Protons alpha to the carbonyl group are deshielded. |
| ~1.7 | m | 2H | -CO-CH₂-CH₂ -CH- | Methylene protons in the alkyl chain. |
| ~1.9 | m | 1H | -CH₂-CH (CH₃)₂ | Methine proton in the alkyl chain. |
| ~0.9 | d | 6H | -CH(CH₃ )₂ | Diastereotopic methyl protons. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~195 | C=O (ketone) | Carbonyl carbons of ketones appear significantly downfield.[7] |
| ~162 | C2 of oxazole | The carbon atom of the oxazole ring bonded to two heteroatoms is deshielded. |
| ~142 | C5 of oxazole | Aromatic carbon of the oxazole ring. |
| ~128 | C4 of oxazole | Aromatic carbon of the oxazole ring. |
| ~45 | -CO-CH₂ -CH₂- | Carbon alpha to the carbonyl group. |
| ~28 | -CO-CH₂-CH₂ -CH- | Alkyl chain carbon. |
| ~25 | -CH₂-CH (CH₃)₂ | Alkyl chain carbon. |
| ~22 | -CH(CH₃ )₂ | Methyl carbons. |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3150 | Medium | C-H stretch (oxazole ring) | Characteristic of aromatic C-H bonds. |
| ~2850-2960 | Strong | C-H stretch (alkyl chain) | Characteristic of sp³ C-H bonds.[8] |
| ~1715 | Strong | C=O stretch (ketone) | Typical for a saturated aliphatic ketone.[9] |
| ~1580 | Medium | C=N stretch (oxazole ring) | Characteristic of the oxazole ring system. |
| ~1100 | Medium | C-O-C stretch (oxazole ring) | Characteristic of the oxazole ring system. |
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Proposed Fragment | Rationale |
| 167 | [M]⁺ | Molecular ion peak |
| 124 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 96 | [M - C₄H₇O]⁺ | Cleavage of the acyl side chain. |
| 83 | [C₄H₅NO]⁺ | Oxazole ring fragment after side-chain cleavage. |
| 69 | [C₃H₃NO]⁺ | Oxazole parent ion. |
| 57 | [C₄H₉]⁺ | 4-methylbutyl cation. |
Proposed Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 2-(4-Methylvaleryl)oxazole is via the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.[1]
Proposed Synthetic Scheme:
Caption: Proposed synthetic workflow for 2-(4-Methylvaleryl)oxazole.
Experimental Protocol:
Materials:
-
1-Bromo-4-methyl-2-pentanone
-
Formamide
-
Anhydrous Toluene
-
Anhydrous Sodium Carbonate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-bromo-4-methyl-2-pentanone (1.0 eq) in anhydrous toluene, add formamide (2.0 eq) and anhydrous sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(4-Methylvaleryl)oxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
Toluene as solvent: Provides a suitable boiling point for the cyclocondensation reaction.
-
Sodium Carbonate: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Excess Formamide: Used to ensure the complete consumption of the limiting α-haloketone.
-
Aqueous workup: Removes excess formamide and inorganic salts.
-
Column chromatography: A standard and effective method for purifying organic compounds.
Potential Applications in Drug Development
The oxazole scaffold is a versatile platform for the development of new therapeutic agents.[10] Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial: Oxazole-containing compounds have shown activity against various bacterial and fungal strains.[3]
-
Anticancer: Many oxazole derivatives exhibit potent anticancer activity through mechanisms such as tubulin polymerization inhibition.[1]
-
Anti-inflammatory: The FDA-approved drug Oxaprozin is an oxazole-containing non-steroidal anti-inflammatory drug (NSAID).
-
Antidiabetic and Antiobesity: Certain oxazole derivatives have been investigated for their potential in treating metabolic disorders.[3]
The 2-(4-Methylvaleryl)oxazole molecule, with its acyl substituent at the 2-position, presents a unique chemical handle for further modification. The ketone functionality could be a key interaction point with biological targets or could be further derivatized to explore structure-activity relationships (SAR).
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of action for an oxazole-based therapeutic.
Safety and Handling
As 2-(4-Methylvaleryl)oxazole is a novel compound, it should be handled with care, assuming it is potentially hazardous.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[11]
Conclusion
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